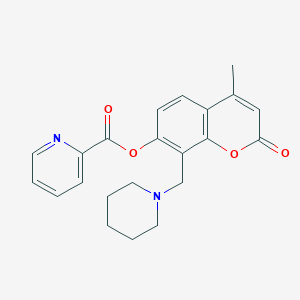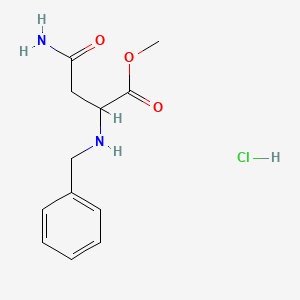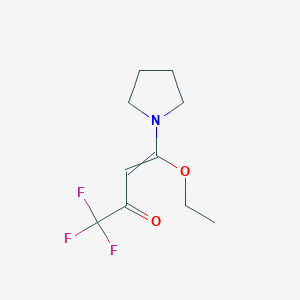
4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one is an organic compound that features a pyrrolidine ring, a trifluoromethyl group, and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a polar solvent, and the product is obtained through a two-stage reaction process .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous synthesis methods. This involves continuously introducing raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The reaction is carried out in a controlled environment, and the product is continuously extracted to ensure high efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for substitution reactions.
Organozinc compounds: Used for 1,2-addition reactions.
Triethyl phosphite: Used for cycloaddition reactions.
Major Products
Substitution Products: Ethoxy group substitution products.
Addition Products: Products from 1,2-addition to the carbonyl group.
Cycloaddition Products: 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene.
Applications De Recherche Scientifique
4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Peptide Synthesis: Reacts with amino acids to give N-protected amino acids, useful for peptide synthesis.
Mécanisme D'action
The mechanism of action of 4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards specific biological targets. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but lacks the pyrrolidine ring.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Similar trifluoromethyl group but different substituents.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This makes it distinct from other similar compounds that lack this feature .
Propriétés
Formule moléculaire |
C10H14F3NO2 |
|---|---|
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
4-ethoxy-1,1,1-trifluoro-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14F3NO2/c1-2-16-9(14-5-3-4-6-14)7-8(15)10(11,12)13/h7H,2-6H2,1H3 |
Clé InChI |
MTOBIGWRAORKJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC(=O)C(F)(F)F)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide](/img/structure/B14785309.png)
![3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14785317.png)
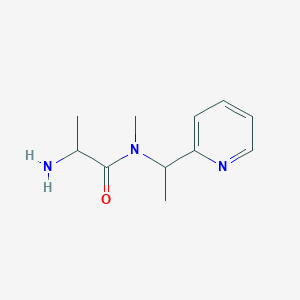

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)

![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
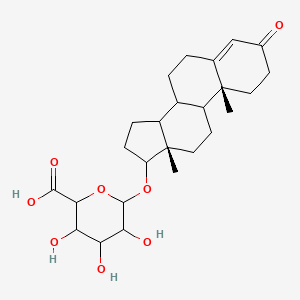
![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
